3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide
Description
This compound features a dibenzo[b,f][1,4]oxazepine core substituted with 8,10-dimethyl and 11-oxo groups, linked to a 3-chloro-4-methoxybenzenesulfonamide moiety. The oxazepine ring (oxygen-containing heterocycle) distinguishes it from sulfur-containing thiazepine analogs.
Properties
IUPAC Name |
3-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-13-4-7-21-18(10-13)25(2)22(26)16-11-14(5-8-19(16)30-21)24-31(27,28)15-6-9-20(29-3)17(23)12-15/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCRIDIBKGBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)Cl)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Variations
a) Dibenzo[b,f][1,4]Thiazepine Derivatives
- Example : N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepin-8-Yl)-2-(4-Methoxyphenyl)Acetamide 5-Oxide
- Key Differences :
- Core : Thiazepine (sulfur atom) vs. oxazepine (oxygen atom).
- Substituents : Ethyl at position 10 vs. dimethyl at positions 8 and 10 in the target compound.
b) Dibenzo[b,f][1,4]Oxazepine Derivatives
- Example : N-(8-Chloro-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-Yl)-4-Fluorobenzenesulfonamide
- Key Differences :
- Substituents : 8-Chloro and 4-fluoro vs. 8,10-dimethyl and 3-chloro-4-methoxy in the target.
Sulfonamide Substituent Variations
A series of sulfonamide analogs with diverse substituents have been synthesized (Table 1).
Table 1: Comparative Data on Sulfonamide Derivatives
- Observations :
- Methoxy-substituted analogs (e.g., 10e) exhibit higher yields compared to halogenated derivatives (e.g., 10c, 10i), likely due to reduced steric hindrance during synthesis .
- The target’s 3-chloro-4-methoxy substitution may balance lipophilicity and solubility, critical for blood-brain barrier penetration.
Q & A
Q. Critical Parameters :
- Temperature control during cyclization to avoid side products.
- Stoichiometric excess (1.2–1.5 eq) of sulfonyl chloride for complete coupling .
Advanced: What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values in kinase assays) may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) using reference inhibitors (e.g., staurosporine for kinase assays) .
- Structural Confirmation : Validate compound integrity via LC-MS and ¹H/¹³C NMR before testing. Impurities from incomplete sulfonamide coupling can skew results .
- Cellular Context : Account for cell-line-specific expression of target proteins (e.g., SYK kinase in immune vs. cancer cells) using Western blot validation .
Example : A study reporting weak SYK inhibition (IC₅₀ >10 µM) vs. potent activity (IC₅₀ <1 µM) should cross-check assay buffer composition (e.g., Mg²⁺ levels) and compound solubility in DMSO .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the chloro and methoxy substituents. Key signals:
- Dibenzooxazepine Core : Aromatic protons at δ 6.8–7.5 ppm (integration for 8 protons) .
- Sulfonamide NH : Broad singlet at δ 10.2–10.8 ppm .
- HRMS : Exact mass verification (calc. for C₂₃H₂₀ClN₂O₅S: 487.08 g/mol) .
- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and oxazepine C-O-C at 1250 cm⁻¹ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
